
(11-Mercaptoundecyl)trimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11-Mercaptoundecyl)trimethylammonium bromide is an organothiol compound known for its ability to form self-assembled monolayers (SAMs). These monolayers facilitate the immobilization of various nanoparticles, making the compound valuable in numerous scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
(11-Mercaptoundecyl)trimethylammonium bromide can be synthesized through the reaction of mercaptoundecanol with an appropriate alkyl halide. The reaction typically involves the use of a base to deprotonate the thiol group, followed by nucleophilic substitution with the alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
(11-Mercaptoundecyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Typical nucleophiles include halides and other anions.
Major Products
Oxidation: Disulfides are the major products formed.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
(11-Mercaptoundecyl)trimethylammonium bromide has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for (11-Mercaptoundecyl)trimethylammonium bromide involves the formation of self-assembled monolayers on surfaces. These monolayers facilitate the immobilization of nanoparticles, enhancing their stability and functionality. The thiol group interacts with metal surfaces, while the trimethylammonium group provides solubility and stability in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl-tetradecylammonium chloride
- 11-Mercaptoundecanoic acid
- Hexadecyltrimethylammonium chloride
- 2-(Dimethylamino)ethanethiol hydrochloride
- 3-Mercaptopropionic acid
- 11-Amino-1-undecanethiol hydrochloride
- Tetraoctylammonium bromide
Uniqueness
(11-Mercaptoundecyl)trimethylammonium bromide is unique due to its ability to form stable self-assembled monolayers, which are crucial for the immobilization of nanoparticles. This property makes it particularly valuable in applications requiring precise surface modifications and functionalization .
Properties
CAS No. |
197587-43-2 |
|---|---|
Molecular Formula |
C14H32BrNS |
Molecular Weight |
326.38 g/mol |
IUPAC Name |
trimethyl(11-sulfanylundecyl)azanium;bromide |
InChI |
InChI=1S/C14H31NS.BrH/c1-15(2,3)13-11-9-7-5-4-6-8-10-12-14-16;/h4-14H2,1-3H3;1H |
InChI Key |
SCOCXONJTURWMB-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCCCS.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12057005.png)


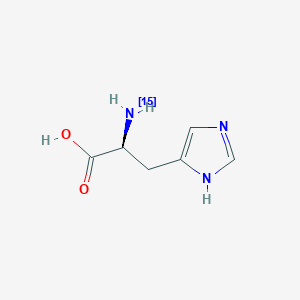

![Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)](/img/structure/B12057022.png)

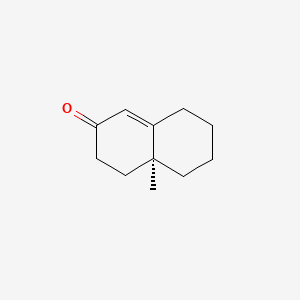
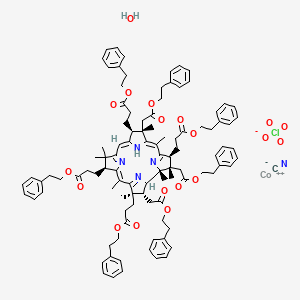
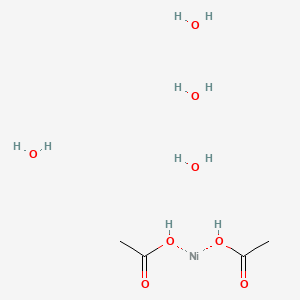

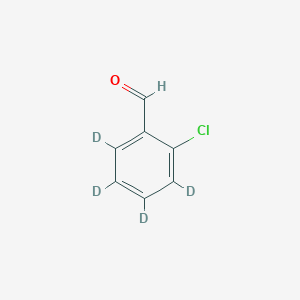
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057069.png)
